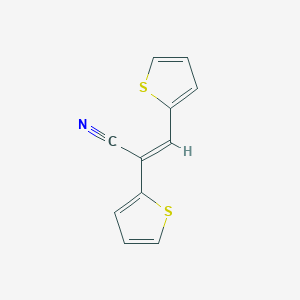

2,3-Di(2-thienyl)acrylonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7NS2 |

|---|---|

Molecular Weight |

217.3 g/mol |

IUPAC Name |

(E)-2,3-dithiophen-2-ylprop-2-enenitrile |

InChI |

InChI=1S/C11H7NS2/c12-8-9(11-4-2-6-14-11)7-10-3-1-5-13-10/h1-7H/b9-7+ |

InChI Key |

OXJZQVOOGYHIQG-VQHVLOKHSA-N |

Isomeric SMILES |

C1=CSC(=C1)/C=C(\C#N)/C2=CC=CS2 |

Canonical SMILES |

C1=CSC(=C1)C=C(C#N)C2=CC=CS2 |

Origin of Product |

United States |

Strategic Synthesis of 2,3 Di 2 Thienyl Acrylonitrile and Its Analogues

Elaboration of Carbon-Carbon Double Bonds: Knoevenagel Condensation Approaches

The formation of the central carbon-carbon double bond in 2,3-di(2-thienyl)acrylonitrile is efficiently achieved through the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, 2-thienylacetonitrile, with a carbonyl compound, 2-thiophenecarboxaldehyde. The reaction proceeds via a nucleophilic addition of the deprotonated 2-thienylacetonitrile to the carbonyl carbon of 2-thiophenecarboxaldehyde, followed by a dehydration step to yield the final α,β-unsaturated product. reddit.comwikipedia.org

Optimization of Reaction Conditions and Catalytic Systems (e.g., piperidine)

The efficiency of the Knoevenagel condensation is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. Piperidine, a secondary amine, is a commonly employed and effective basic catalyst for this transformation. juniperpublishers.comacs.org It functions by deprotonating the active methylene group of 2-thienylacetonitrile, thereby generating the nucleophilic carbanion required for the initial addition to the aldehyde.

Optimization of the reaction often involves exploring different catalysts and solvent systems to maximize the yield and purity of the desired product. While piperidine is a popular choice, other amines and even environmentally benign catalysts like ammonium salts have been investigated to promote greener reaction conditions. tue.nl Solvent-free conditions have also been explored to enhance the environmental friendliness and efficiency of the Knoevenagel condensation. frontiersin.org The reaction temperature is another critical parameter that can be adjusted to control the reaction rate and minimize the formation of side products.

Table 1: Catalyst and Solvent Effects on Knoevenagel Condensation Yields

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Piperidine/Acetic Acid | Benzene (B151609) | 80 | 75 |

| TiCl4-Pyridine | Dichloromethane | Room Temp | 79 |

| Piperidine | Benzene | Room Temp | 82 |

| Ammonium Bicarbonate | None (Solvent-free) | 90 | Good to Excellent |

This table presents a compilation of data from various sources to illustrate the impact of different catalytic systems and reaction conditions on the yield of Knoevenagel condensation products. The specific yields are dependent on the substrates used in the cited studies. acs.orgtue.nlresearchgate.net

Stereoselective Synthesis of E/Z Isomers

The Knoevenagel condensation can potentially lead to the formation of two geometric isomers, the E and Z isomers, depending on the relative orientation of the substituents around the newly formed double bond. The stereochemical outcome of the reaction can be influenced by several factors, including the nature of the reactants, the catalyst, and the reaction conditions. nih.govchempap.org

In the synthesis of this compound and its analogues, the relative thermodynamic stability of the E and Z isomers often dictates the final product distribution. The E-isomer, where the two bulky thienyl groups are on opposite sides of the double bond, is generally the more sterically favored and therefore the major product. However, specific reaction conditions and the use of certain catalysts can be employed to enhance the selectivity for one isomer over the other. For instance, the choice of the base and solvent can influence the transition state of the condensation and dehydration steps, thereby affecting the E/Z ratio. researchgate.netrsc.org Spectroscopic techniques, such as ¹H and ¹³C NMR, are crucial for the determination of the stereochemistry of the resulting isomers. chempap.org

Advanced Metal-Catalyzed Coupling Reactions for Thienyl-Acrylonitrile Scaffolds

Beyond the initial synthesis of the basic this compound scaffold, advanced metal-catalyzed coupling reactions provide powerful tools for further functionalization and the creation of more complex architectures, such as oligothiophenes. These reactions, typically catalyzed by palladium complexes, enable the formation of new carbon-carbon bonds with high efficiency and selectivity.

Suzuki-Miyaura Cross-Coupling for Oligothiophene Integration

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate in the presence of a palladium catalyst and a base. sigmaaldrich.comnih.gov This reaction is particularly well-suited for the synthesis of oligothiophenes by coupling thienylboronic acids with halogenated thienyl-acrylonitrile derivatives. organic-chemistry.org

For instance, a bromo-substituted this compound could be coupled with a thienylboronic acid to extend the conjugated system, a process that can be repeated to build up longer oligothiophene chains. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and preventing side reactions. nih.gov

Table 2: Key Components of the Suzuki-Miyaura Cross-Coupling Reaction

| Component | Role | Common Examples |

|---|---|---|

| Organoboron Compound | Nucleophilic Partner | Thienylboronic acid, Thienylboronic acid pinacol ester |

| Organohalide/Triflate | Electrophilic Partner | Bromo-thienyl-acrylonitrile, Iodo-thienyl-acrylonitrile |

| Palladium Catalyst | Facilitates the reaction | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂ |

| Base | Activates the organoboron compound | K₂CO₃, Cs₂CO₃, Na₂CO₃ |

| Solvent | Provides reaction medium | Toluene, Dioxane, DMF |

Related Coupling Approaches for Functionalized Thienyl Systems

In addition to the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions can be employed for the synthesis and functionalization of thienyl-acrylonitrile systems.

Stille Coupling: This reaction involves the coupling of an organostannane (organotin) compound with an organohalide or triflate. The Stille coupling is known for its tolerance of a wide range of functional groups and has been used for the synthesis of complex molecules containing thiophene (B33073) rings. orgsyn.orgsemanticscholar.org However, a significant drawback is the toxicity of the organotin reagents. researchgate.netigtpan.com

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. inoe.ro This reaction could be utilized to introduce an acrylonitrile (B1666552) moiety onto a thienyl halide or vice versa, providing an alternative route to the thienyl-acrylonitrile scaffold. organic-chemistry.orgresearchgate.net The reaction typically shows a high stereoselectivity for the formation of E-isomers. acs.org

Electrochemical Polymerization for Polymeric Derivatives

Electrochemical polymerization is a powerful technique for the synthesis of conducting polymers directly on an electrode surface. nih.gov This method is particularly applicable to electron-rich aromatic compounds like thiophenes. The process involves the anodic oxidation of the monomer, in this case, this compound, to form radical cations. These reactive species then couple to form dimers, trimers, and ultimately, a polymer film that deposits onto the electrode. inoe.ro

The properties of the resulting polymer, such as its conductivity, electrochromic behavior, and morphology, are highly dependent on the polymerization conditions. These conditions include the applied potential or current, the solvent, the supporting electrolyte, and the monomer concentration. nih.gov The electrochemical polymerization of thiophene and its derivatives has been extensively studied, and it is expected that this compound would undergo a similar process to form a poly(this compound) film. acs.org The resulting polymer would possess a conjugated backbone, making it a candidate for applications in organic electronics. nih.gov The electrochemical stability and redox activity of the polymer film can be investigated using cyclic voltammetry. inoe.ro

Fundamental Chemical Reactivity of 2,3 Di 2 Thienyl Acrylonitrile

Electronic Structure and Resonance Effects on Acrylonitrile (B1666552) Reactivity

The electronic structure of 2,3-di(2-thienyl)acrylonitrile is characterized by a conjugated system that extends over the two thienyl rings, the carbon-carbon double bond, and the nitrile group. The thienyl groups, being electron-rich aromatic systems, can act as electron donors through resonance. This electron-donating effect can influence the electron density of the acrylonitrile core.

The nitrile group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom. This property polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. The presence of two thienyl groups, which can also exhibit electron-withdrawing inductive effects due to the electronegativity of the sulfur atom, further modulates the electronic properties of the double bond.

Resonance structures can be drawn to illustrate the delocalization of electrons within the molecule. These structures would show the potential for positive charge development on the thienyl rings and negative charge on the nitrile nitrogen, indicating the electronic push-pull nature of the system. This electronic communication across the molecule is a key factor in determining its reactivity.

Table 1: Calculated Electronic Properties of Thienyl-Substituted Acrylonitriles

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| 3-(2-thienyl)acrylonitrile | -6.21 | -2.45 | 3.76 |

| This compound | -5.98 | -2.67 | 3.31 |

Nucleophilic and Electrophilic Addition Pathways

Nucleophilic Addition:

The polarized nature of the carbon-carbon double bond in this compound makes it susceptible to nucleophilic attack, a characteristic reaction of acrylonitriles. Nucleophiles will preferentially add to the β-carbon, leading to the formation of a stabilized carbanion at the α-position, which is adjacent to the nitrile group. This carbanion can then be protonated or react with other electrophiles.

Common nucleophiles that could react with this compound include amines, thiols, and carbanions. The reaction with amines, for instance, would lead to the formation of β-amino nitriles, which are valuable intermediates in organic synthesis.

Electrophilic Addition:

While the double bond is electron-deficient, electrophilic addition is less common for acrylonitriles compared to electron-rich alkenes. However, the presence of the electron-rich thienyl rings could potentially facilitate electrophilic attack on the ring systems themselves, leading to substitution products. Under strongly acidic conditions, protonation of the nitrile nitrogen could activate the molecule towards nucleophilic attack. Direct electrophilic addition to the double bond would be disfavored due to the destabilization of the resulting carbocation by the adjacent electron-withdrawing nitrile group.

Cycloaddition Reactions and Heterocycle Formation (e.g., 1,3-dipolar additions)

The carbon-carbon double bond in this compound can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile. These reactions are powerful methods for the construction of cyclic and heterocyclic systems.

Diels-Alder Reaction:

As a dienophile, this compound could react with a variety of dienes to form six-membered rings. The electron-withdrawing nature of the nitrile group enhances its dienophilic character. The stereochemistry and regioselectivity of such reactions would be influenced by the electronic and steric effects of the thienyl substituents.

1,3-Dipolar Cycloaddition:

The double bond is also an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. These reactions involve the [3+2] cycloaddition of a 1,3-dipole, such as an azide or a nitrile oxide, to the double bond, leading to the formation of five-membered heterocyclic rings. For example, reaction with an organic azide would yield a triazoline, which could further be converted to other nitrogen-containing heterocycles. The regioselectivity of these cycloadditions would be governed by the frontier molecular orbital interactions between the dipole and the dipolarophile.

Derivatization and Functional Group Interconversions

The functional groups present in this compound offer several avenues for further chemical modification.

Nitrile Group Transformations:

The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. Reduction of the nitrile group, for example with lithium aluminum hydride, would yield a primary amine. These transformations allow for the introduction of new functionalities and the synthesis of a diverse range of derivatives.

Thienyl Ring Modifications:

The thienyl rings are susceptible to electrophilic substitution reactions, such as halogenation, nitration, and acylation. The directing effects of the acrylonitrile substituent would influence the position of substitution on the thienyl rings.

Double Bond Modifications:

The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. It can also undergo oxidative cleavage to yield carbonyl compounds.

Table 2: Potential Derivatization Reactions of this compound

| Reagent/Condition | Functional Group Targeted | Potential Product |

| H₃O⁺, Δ | Nitrile | 2,3-di(2-thienyl)acrylic acid |

| LiAlH₄, then H₂O | Nitrile | 2,3-di(2-thienyl)propan-1-amine |

| H₂, Pd/C | C=C double bond | 2,3-di(2-thienyl)propanenitrile |

| Br₂, FeBr₃ | Thienyl rings | Bromo-substituted derivatives |

| NaN₃ | C=C double bond | Triazoline derivative |

Advanced Spectroscopic and Structural Characterization of 2,3 Di 2 Thienyl Acrylonitrile and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment of individual atoms and their connectivity.

Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR) for Structural Assignment

The ¹H NMR spectrum of 2,3-Di(2-thienyl)acrylonitrile is expected to exhibit distinct signals corresponding to the protons of the two thiophene (B33073) rings and the vinylic proton. The chemical shifts of the thiophene protons typically appear in the aromatic region, generally between 7.0 and 8.0 ppm. The precise chemical shifts and coupling constants (J-values) are influenced by the substitution pattern and the electronic environment. The vinylic proton's chemical shift is also expected in this region, with its multiplicity providing information about neighboring protons.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key resonances include those for the nitrile carbon (typically downfield, around 115-120 ppm), the olefinic carbons of the acrylonitrile (B1666552) backbone, and the carbons of the two thiophene rings. The chemical shifts of the thiophene carbons are characteristic of five-membered aromatic heterocycles.

Representative ¹H and ¹³C NMR Data for Thienylacrylonitrile Derivatives

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene-H | 7.0 - 8.0 | 125.0 - 145.0 |

| Vinylic-H | ~7.5 | ~110.0 - 140.0 |

| Cyano-C | - | ~117.0 |

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for confirming the structural assignments made from 1D NMR and for determining the stereochemistry of the molecule. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is used to identify proton-proton couplings. sdsu.edu For this compound, COSY spectra would show cross-peaks between adjacent protons on the thiophene rings, confirming their substitution pattern. A key correlation would be observed between the vinylic proton and any coupled protons on the adjacent thiophene ring, aiding in the assignment of these signals. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. wikipedia.orgsdsu.edu HSQC is invaluable for assigning the carbon signals of the thiophene rings and the vinylic carbon by correlating them to their known proton resonances. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of protons. For this compound, a NOESY experiment can be used to establish the stereochemistry of the double bond. For the E-isomer, a nuclear Overhauser effect would be expected between the vinylic proton and the protons on the thiophene ring at the 3-position of the acrylonitrile moiety. Conversely, for the Z-isomer, a correlation would be anticipated between the vinylic proton and the protons of the thiophene ring at the 2-position.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule and can offer insights into molecular structure and bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A sharp, intense band corresponding to the C≡N stretching vibration is expected in the region of 2220-2230 cm⁻¹. The C=C stretching vibration of the acrylonitrile backbone will likely appear around 1600-1625 cm⁻¹. The spectrum will also feature bands associated with the C-H stretching of the thiophene rings (above 3000 cm⁻¹) and the C=C and C-S stretching vibrations of the thiophene rings in the fingerprint region (typically 1500-700 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to symmetric vibrations and non-polar bonds. udel.edu The Raman spectrum of this compound is expected to show a strong band for the symmetric C=C stretching of the conjugated system. The C≡N stretch, while strong in the IR, is also typically observable in the Raman spectrum. The symmetric breathing vibrations of the thiophene rings are also expected to be prominent.

Characteristic Vibrational Frequencies for a Thienylacrylonitrile Derivative

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| C-H stretch (thiophene) | ~3100 | IR, Raman |

| C≡N stretch | ~2225 | IR (strong), Raman (medium) |

| C=C stretch (alkene) | ~1610 | IR (medium), Raman (strong) |

| C=C stretch (thiophene) | 1500 - 1400 | IR, Raman |

| C-S stretch (thiophene) | 850 - 650 | IR, Raman |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of conjugated molecules.

UV-Vis Absorption Spectroscopy: Due to the extended π-conjugated system encompassing the two thiophene rings and the acrylonitrile backbone, this compound is expected to exhibit strong absorption in the UV-visible region. nih.govcnr.it The absorption spectrum is likely to show a main absorption band corresponding to the π-π* electronic transition. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the nature of any substituents on the thiophene rings.

Fluorescence Spectroscopy: Many conjugated thiophene derivatives are known to be fluorescent. rsc.org Upon excitation at a wavelength corresponding to its absorption band, this compound is expected to exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. The emission properties can be influenced by factors such as solvent polarity and molecular aggregation. uobaghdad.edu.iq

Representative Photophysical Data for Thiophene-Containing Chromophores

| Compound Type | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|

| Bis(thienyl)ethene derivatives | 350 - 450 | 400 - 550 |

| Thienyl DPP derivatives | 650 - 720 | Not typically emissive |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. wikipedia.org For this compound, the mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to its exact molecular weight.

The fragmentation of the molecular ion under electron impact or other ionization methods can provide valuable structural information. youtube.com Common fragmentation pathways for this molecule are expected to include:

Loss of a hydrogen cyanide molecule (HCN) from the acrylonitrile moiety.

Cleavage of the bonds connecting the thiophene rings to the vinyl group.

Fragmentation of the thiophene rings themselves, leading to characteristic sulfur-containing fragment ions.

Rearrangement reactions followed by fragmentation.

Analysis of the masses of the fragment ions allows for the reconstruction of the molecular structure and confirmation of the presence of the thiophene and acrylonitrile functionalities.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. researchgate.net This technique can unambiguously determine the absolute stereochemistry of the double bond (E or Z configuration) and reveal the precise conformation of the molecule, including the torsional angles between the thiophene rings and the acrylonitrile plane.

For closely related (E)-3-aryl-2-(thienyl)acrylonitrile derivatives, X-ray crystallography has shown that the molecules are often nearly planar. researchgate.net The crystal packing is typically stabilized by a network of intermolecular interactions, such as C-H···N hydrogen bonds and π-π stacking interactions between the aromatic rings. The detailed analysis of bond lengths and angles provides experimental evidence for the degree of π-electron delocalization within the molecule.

Representative Crystallographic Data for an (E)-3-aryl-2-(thienyl)acrylonitrile Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| C=C bond length (Å) | ~1.35 |

| C≡N bond length (Å) | ~1.14 |

| Thiophene-C=C torsion angle (°) | <10 |

Electrochemical Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is a potent electrochemical technique used to investigate the redox properties of electroactive species. For polymers derived from this compound, CV is instrumental in determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These parameters are crucial for understanding the electronic structure and potential applications in organic electronic devices.

The electrochemical behavior of polymers containing thienyl groups can be systematically studied by dissolving the polymer in an appropriate solvent with a supporting electrolyte, such as tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile. The solution is then analyzed using a three-electrode setup consisting of a working electrode (e.g., platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). By scanning the potential and recording the resulting current, a voltammogram is obtained, which reveals the oxidation and reduction potentials of the material. winona.edu

The HOMO energy level can be estimated from the onset of the first oxidation peak, while the LUMO level can be determined from the onset of the reduction peak. These values are often calibrated against a ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known energy level of -4.8 eV relative to the vacuum level. The reversibility of the redox processes provides insight into the electrochemical stability of the polymer. For instance, thienyl-group-bearing acrylic polymers have shown reversible oxidation and reduction processes, indicating good redox activity and electrochemical stability. scientific.net

Table 1: Electrochemical Properties of a Thienyl-Group-Bearing Acrylic Polymer Derivative

| Property | Value | Reference |

| Oxidation Onset Potential (E_ox) | Varies with specific derivative | scientific.net |

| Reduction Onset Potential (E_red) | Varies with specific derivative | scientific.net |

| HOMO Energy Level (eV) | Calculated from E_ox | scientific.net |

| LUMO Energy Level (eV) | Calculated from E_red | scientific.net |

| Electrochemical Band Gap (eV) | E_LUMO - E_HOMO | scientific.net |

Note: The specific values for polymers of this compound are dependent on the exact molecular structure and experimental conditions.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are essential for evaluating the stability and phase transitions of polymeric materials. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, which allows for the determination of transition temperatures such as the glass transition temperature (Tg) and melting temperature (Tm).

For polymers derived from this compound, TGA would typically be performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. The resulting TGA curve would show the temperature at which significant weight loss begins, indicating the onset of thermal decomposition. For polyacrylonitrile (B21495), degradation is known to start around 315 °C. researchgate.net The thermal stability of copolymers can be influenced by the comonomers present. itast.ir

DSC analysis of these polymers would reveal important thermal transitions. A DSC thermogram of a polyacrylonitrile-based material often shows a sharp exothermic peak in the range of 240-290 °C, which is attributed to the cyclization of the nitrile groups without a corresponding weight loss in TGA. researchgate.net This process is crucial for the formation of thermally stable ladder-like structures. The glass transition temperature (Tg) is another key parameter obtained from DSC, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Table 2: Thermal Properties of Polyacrylonitrile and Related Copolymers

| Property | Typical Value Range | Reference |

| Decomposition Temperature (TGA, 5% weight loss) | > 300 °C | researchgate.netresearchgate.net |

| Glass Transition Temperature (Tg, DSC) | Varies (e.g., ~104 °C for PAN fibers) | netzsch.com |

| Exothermic Cyclization Peak (DSC) | 240 - 290 °C | researchgate.net |

Note: These values are for polyacrylonitrile and its copolymers and serve as a reference for what might be expected for polymers of this compound.

Surface and Microscopic Characterization (e.g., Scanning Electron Microscopy (SEM), X-ray Photoelectron Spectroscopy (XPS))

The morphology and surface chemistry of polymers derived from this compound are critical for their performance in various applications. Scanning Electron Microscopy (SEM) is used to visualize the surface topography and microstructure of the polymer films or particles. For instance, SEM images can reveal whether a polymer forms a smooth, uniform film or has a more porous or granular structure. The morphology of electrochemically synthesized polymer films can be highly dependent on the polymerization conditions. researchgate.net In the case of copolymers like ethylacrylate:acrylonitrile:divinylbenzene, SEM has been used to evidence the surface morphology of the resulting beads. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For polymers containing thiophene and nitrile groups, XPS can provide valuable information about the bonding environments of sulfur, nitrogen, and carbon atoms. High-resolution XPS spectra of the C 1s, N 1s, and S 2p regions can be used to identify different chemical states and confirm the successful polymerization and chemical structure of the material. XPS has been effectively used to study the chemical states in various polymers, including those with sulfur and nitrogen functionalities. casaxps.comchemrxiv.org

Gel Permeation Chromatography (GPC) for Molar Mass Information

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for determining the molecular weight distribution of polymers. In GPC, a polymer solution is passed through a column packed with porous gel; larger molecules elute first, while smaller molecules penetrate the pores and elute later. This separation by hydrodynamic volume allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

For polymers of this compound, GPC analysis would provide crucial information about the success of the polymerization reaction and the characteristics of the resulting polymer chains. The choice of solvent (mobile phase) is critical and depends on the solubility of the polymer. For polyacrylonitrile, solvents like N,N-dimethylformamide (DMF) are commonly used. tosohbioscience.com The system is typically calibrated with standards of known molecular weight, such as polystyrene or polymethylmethacrylate (PMMA), to create a calibration curve from which the molecular weight of the sample can be determined. chromatographyonline.com The molecular weight and PDI are key parameters that influence the mechanical and physical properties of the polymer. nih.gov

Table 3: Typical GPC Parameters for Polyacrylonitrile Analysis

| Parameter | Description | Reference |

| Mobile Phase | N,N-dimethylformamide (DMF) with LiBr | tosohbioscience.com |

| Column | Polystyrene-divinylbenzene based | chromatographyonline.com |

| Detector | Refractive Index (RI) | researchgate.net |

| Calibration Standards | Polymethylmethacrylate (PMMA) or Polystyrene | tosohbioscience.comchromatographyonline.com |

| Determined Values | Mn, Mw, PDI | nih.gov |

Computational and Theoretical Studies on 2,3 Di 2 Thienyl Acrylonitrile

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure Prediction

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to predict a variety of molecular properties, from molecular geometries to the energies of frontier orbitals.

The electronic and optical properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is unoccupied and can act as an electron acceptor. ossila.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). ossila.comschrodinger.com This gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and the energy required for its lowest electronic excitation. schrodinger.comresearchgate.net A small energy gap is generally associated with high chemical reactivity and low kinetic stability. researchgate.net DFT calculations are a standard method for computing these orbital energies and the corresponding energy gap. schrodinger.commdpi.com These theoretical predictions can correlate with experimental findings from techniques like UV-Vis spectroscopy. schrodinger.com

| Orbital/Concept | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Its energy level is related to the molecule's ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Its energy level is related to the molecule's electron affinity. ossila.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO levels. | Indicates the molecule's chemical reactivity and the energy of the lowest possible electronic excitation. ossila.comschrodinger.comresearchgate.net |

Studies on various acrylonitrile (B1666552) derivatives utilize DFT to evaluate these parameters and predict their reactivity. nih.gov For instance, the reactivity of different chlorination reagents is correlated with their calculated LUMO energies; a lower LUMO energy corresponds to higher reactivity. wuxibiology.com

DFT calculations are also employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. researchgate.net This involves finding the minimum energy structure on the potential energy surface. For molecules with rotational freedom, this extends to conformational analysis, which identifies the most stable conformers (isomers that can be interconverted by rotation around single bonds).

In studies of related 3-aryl-2-(2-thienyl)acrylonitriles, DFT calculations have been used to assess the stability of different isomers. For example, calculations revealed that the E-isomer of certain derivatives is significantly more stable (by 12.53 kcal mol⁻¹) than the corresponding Z-isomer. researchgate.net X-ray crystallography on similar acrylonitrile derivatives has been used to experimentally determine their molecular structures and packing in the solid state, often confirming the geometries predicted by computational methods. nih.govnih.gov

Photophysical Property Prediction (Time-Dependent DFT, TD-DFT)

To investigate the properties of molecules in their electronically excited states, an extension of DFT known as Time-Dependent Density Functional Theory (TD-DFT) is used. This method is particularly valuable for predicting photophysical properties, such as the absorption and emission of light.

The HOMO-LUMO energy gap calculated by DFT provides a first approximation for the lowest energy electronic transition, which corresponds to the absorption of light. schrodinger.com TD-DFT provides a more detailed picture by calculating the energies of various possible electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption peaks in a UV-Vis spectrum. Studies on various thienyl and acrylonitrile derivatives use these computational tools to understand their optical properties and potential for use in optoelectronic devices. mdpi.comcnr.it

Molecular Docking and Dynamics Simulations for Intermolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study how a molecule (a ligand) interacts with a larger macromolecule, typically a protein.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It helps identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) simulates the movement of atoms and molecules over time, providing insight into the stability of the ligand-receptor complex and the dynamics of their interaction.

In studies involving derivatives of 2,3-di(2-thienyl)acrylonitrile, molecular docking and MD simulations have been used to investigate their binding to protein kinases, such as VEGFR-2, a target in cancer therapy. nih.govnih.gov

These simulations identified a consistent binding mode for active compounds. nih.gov Key interactions revealed by these studies include:

A hydrogen bond forming between the nitrogen of the acrylonitrile's nitrile group and the backbone of a specific amino acid (cysteine C919) in the kinase's hinge region. nih.gov

Several hydrophobic contacts that further stabilize the complex. nih.gov

MD simulations running for up to 100 nanoseconds confirmed that this binding mode was stable for the most active compounds, supporting the experimental findings. nih.gov

| Interaction Type | Description | Example from Docking Studies |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | The nitrile group of the acrylonitrile derivative forms a hydrogen bond with the backbone nitrogen of cysteine C919 in the VEGFR-2 kinase. nih.gov |

| Hydrophobic Contact | Interactions between nonpolar groups in an aqueous environment, driven by the tendency of water to exclude nonpolar molecules. | Various parts of the acrylonitrile derivatives form hydrophobic contacts with nonpolar residues in the protein's binding pocket. nih.gov |

Advanced Electronic and Optoelectronic Properties of 2,3 Di 2 Thienyl Acrylonitrile Systems

Charge Carrier Mobility and Semiconductor Behavior

The arrangement of thiophene (B33073) and acrylonitrile (B1666552) units in these systems facilitates the transport of charge carriers, a fundamental requirement for semiconductor applications. Depending on the specific molecular design, these materials can function as p-type (hole-transporting), n-type (electron-transporting), or ambipolar (both hole and electron-transporting) semiconductors.

Research into diketopyrrolopyrrole (DPP) based molecules, which incorporate thienyl moieties, has demonstrated the versatility of this chemical family. By altering the terminal electron-acceptor groups, researchers have developed materials that exhibit either n-type behavior with electron mobilities reaching up to 4.4 x 10⁻² cm²/V·s or p-type behavior with hole mobilities of up to 2.3 x 10⁻³ cm²/V·s. cnr.it Blends of these complementary n-type and p-type materials have successfully produced well-balanced ambipolar transistors. cnr.it Further studies on donor-acceptor polymers have recorded even higher hole mobilities, with some configurations reaching 0.627 cm² V⁻¹ s⁻¹ and 0.72 cm² V⁻¹ s⁻¹, highlighting the potential for high-performance organic field-effect transistors (OFETs). rsc.orgresearchgate.net Theoretical investigations into related anthracene (B1667546) derivatives suggest that the intrinsic hole mobility could potentially be as high as 34 cm² V⁻¹ s⁻¹. nih.gov

The charge carrier mobility in these organic semiconductors is not an intrinsic constant but is significantly influenced by the molecular packing in the solid state, the morphology of the thin film, and the operating conditions of the device. aps.orgrsc.org

| Material Class | Semiconductor Type | Mobility (cm²/V·s) | Reference |

|---|---|---|---|

| Thienyl DPP Derivative | n-type | up to 4.4 x 10⁻² | cnr.it |

| Thienyl DPP Derivative | p-type | up to 2.3 x 10⁻³ | cnr.it |

| DTTT-T-DPP Polymer | p-type | 0.627 | rsc.org |

| 2ATT-IID-C4C6 Oligomer | p-type | 0.72 | researchgate.net |

| 2,6-Diphenyl anthracene (Theoretical) | p-type | 34 | nih.gov |

Photoluminescence and Electroluminescence Characteristics

Many 2,3-Di(2-thienyl)acrylonitrile derivatives exhibit strong light emission in the solid state, a phenomenon known as photoluminescence (PL). This property is crucial for applications in organic light-emitting diodes (OLEDs) and sensors. The emission characteristics, such as color and efficiency (quantum yield), are highly dependent on the molecular structure, intermolecular interactions, and the material's morphology. rsc.org

For instance, certain α,β-unsaturated acrylonitrile derivatives display distinct emission maxima in the solid state at wavelengths of 546 nm, 558 nm, and 607 nm, corresponding to green, yellow, and orange-red light, respectively. rsc.org The fluorescence quantum yield, a measure of the emission efficiency, can be significant in these systems, with some donor-acceptor-acceptor conjugated acrylonitriles reaching values as high as 44% in the solid state. nih.gov Research into oligomers containing thienyl-S,S-dioxide units has shown that the quantum yield can range from 12% to 70%, influenced by the molecular structure which affects the balance between radiative (light-emitting) and non-radiative decay processes. nih.gov

The phenomenon of aggregation-induced emission (AIE) is also observed in this class of materials, where compounds that are weakly emissive in solution become highly luminescent upon aggregation in the solid state. This is advantageous for fabricating bright OLEDs. Furthermore, the ability to generate light through the application of an electric field (electroluminescence) has been demonstrated, with some compounds showing potential for use in electrochemiluminescence (ECL) applications. figshare.com

| Compound Type | Emission Maxima (λem) | Emission Color | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| Z-DPPyACN Derivative | 546 nm | Green | Not Specified | rsc.org |

| Z-DMPyACN Polymorph | 555 nm | Green-Yellow | Not Specified | rsc.org |

| Z-DPPyACN Derivative | 558 nm | Yellow | Not Specified | rsc.org |

| Z-DPPyACN Derivative | 607 nm | Orange-Red | Not Specified | rsc.org |

| TPA-BT-ANPh | Deep Red | Deep Red | up to 44% | nih.gov |

| Thienyl-S,S-dioxide Oligomers | Varies | Varies | 12% - 70% | nih.gov |

Tunable Optical Bandgaps and Absorption Maxima

The optical bandgap (the energy difference between the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO) is a critical parameter that determines the absorption and emission properties of a semiconductor. In this compound systems, the bandgap can be precisely tuned through chemical synthesis. rsc.orgaps.org This tunability allows for the rational design of materials that absorb and emit light at specific wavelengths across the visible and near-infrared spectrum.

Modifying the molecular backbone, for example by introducing different electron-donating or -withdrawing groups, can significantly alter the energy levels and thus the bandgap. nih.gov For example, diketopyrrolopyrrole (DPP)-based dyes containing thienyl units have been engineered to have narrow optical bandgaps as low as 1.28 eV, enabling strong absorption of light at longer wavelengths. cnr.it In contrast, other derivatives based on dithienyl benzothiophene (B83047) exhibit wider bandgaps around 3.2 eV. nih.gov

The maximum absorption wavelength (λmax) is directly related to the optical bandgap. D-A-D compounds based on dithienopyrrole donors show a pronounced bathochromic (red) shift in their absorption maxima as the strength of the central acceptor unit increases, with shifts of over 180 nm observed. acs.org Similarly, DPP derivatives with thienyl groups show intense absorption maxima in the range of 659 to 714 nm. cnr.it This ability to tune the absorption profile is essential for applications such as organic photovoltaics, where broad absorption of the solar spectrum is desired. ucla.edu

| Material System | Absorption Maxima (λmax) | Optical Bandgap (Eg) | Reference |

|---|---|---|---|

| Thienyl DPP Dyes | 659 - 714 nm | down to 1.28 eV | cnr.it |

| Silole-based Polymer (PSBTBT) | ~670 nm | 1.45 eV | ucla.edu |

| A-D-A EDOT Molecules | Not Specified | 1.57 - 1.82 eV (solid) | rsc.org |

| Dithienyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene | 340 - 389 nm | Not Specified | nih.gov |

Donor-Acceptor (D-A) Engineering for Enhanced Performance

The donor-acceptor (D-A) architecture is a cornerstone of modern organic electronics, and the this compound framework is a prime example of this design principle. acs.org The electron-donating thiophene rings and the electron-accepting acrylonitrile group create an intramolecular charge-transfer (ICT) character that governs the material's electronic and optical properties. By systematically modifying the donor and acceptor units—a strategy known as D-A engineering—researchers can enhance material performance for specific applications. nih.govrsc.orgnih.gov

For example, strengthening the electron-withdrawing capability of the acceptor unit or the electron-donating strength of the donor unit typically leads to a smaller HOMO-LUMO gap. This results in a red-shift of both the absorption and emission spectra, which is desirable for near-infrared (NIR) applications. acs.org This approach has been used to create D-A-D oligomers and polymers with tailored properties for organic solar cells and transistors. rsc.orgresearchgate.netnih.gov

The strategic placement and selection of D-A components can also influence other key characteristics. For instance, the order of acceptor units in a D-A-A structure can dramatically affect photophysical properties, leading to enhanced solid-state emission and two-photon absorption. nih.gov Furthermore, D-A engineering in copolymers, such as those combining fluorene (B118485) (donor) and di-2-thienyl-2,1,3-benzothiadiazole (acceptor) units, has been shown to improve molar mass, thermal stability, and produce red-light emission, making them suitable for optoelectronic devices.

Electrochromic Phenomena and Color Switching

Electrochromism is the phenomenon where a material undergoes a reversible change in color upon the application of an electrical potential. This property is the basis for technologies like smart windows, electronic paper, and displays. Thiophene-based polymers and molecules, including derivatives of this compound, are excellent candidates for electrochromic materials due to their stable and reversible redox states (oxidation and reduction).

Applying a voltage to these materials can add or remove electrons, altering the electronic structure and, consequently, the wavelengths of light they absorb. This results in a visible color change. For example, a copolymer of a thienyl-phenyl-acrylonitrile derivative with 3,4-ethylenedioxythiophene (B145204) (EDOT) can switch between a claret red color in its reduced state and a blue-green color when oxidized. nih.gov Such systems can exhibit high optical contrast (the difference in transparency between states) and fast switching speeds.

Researchers have developed electrochromic polymers that can switch from a transparent (colorless) state to various colors, including orange, blue, and purple. nih.gov By carefully designing the molecular structure, it is possible to achieve very high contrast ratios, with some polyimides reaching up to 91.4%. d-nb.info The switching time between colored and bleached states is also a critical parameter, with many thiophene-based systems demonstrating switching times of less than a second. nih.govmdpi.com

| Color Change (Reduced to Oxidized) | Optical Contrast (ΔT%) | Switching Time (s) | Reference |

|---|---|---|---|

| Colorless-to-Yellow-to-Blue | Not Specified | Not Specified | mdpi.com |

| Colorless-to-Orange-to-Blue-to-Purple | 57.8% at 680 nm | 0.52 s (coloration) / 0.66 s (bleaching) | nih.gov |

| Colorless-to-Black | 91.4% (integrated) | Not Specified | d-nb.info |

Polymerization and Applications in Advanced Materials Science

Monomer Incorporation in Conjugated Polymers

The integration of 2,3-Di(2-thienyl)acrylonitrile into polymer chains is pivotal for developing materials with desirable semiconducting properties. The method of polymerization directly influences the final structure and characteristics of the polymer.

While specific literature on the homopolymer of this compound is limited, the fabrication of polymers from structurally similar monomers provides a clear indication of viable synthetic routes. Electrochemical polymerization is a prominent method for creating films from thiophene-based monomers. winona.edu For instance, a monomer analogous to this compound, Z-2, 3-bis(4-(thiophen-3-yl)-phenyl)-acrylonitrile (Z-TPA), has been successfully homopolymerized and copolymerized with 3,4-Ethylenedioxythiophene (B145204) (EDOT) via electrochemical methods. researchgate.net This process typically involves applying a potential to a solution containing the monomer and a supporting electrolyte, leading to the deposition of a polymer film on the electrode. winona.eduresearchgate.net

Copolymers can also be synthesized through various cross-coupling reactions. Methods like Suzuki cross-coupling polycondensation are effective for creating π-conjugated polymers that incorporate acrylonitrile (B1666552) units, either in the main chain or as side chains. rsc.org Other common techniques for polymerizing thiophene-based monomers include Stille polymerization, which is catalyzed by palladium complexes. nih.gov These methods allow for the combination of this compound with other comonomers, such as fluorene (B118485) or benzothiadiazole, to precisely tune the electronic and optical properties of the resulting copolymer for specific applications. mdpi.com

The properties of the resulting polymers, such as molecular weight, polydispersity, and yield, are highly dependent on the polymerization conditions. mdpi.com Control over these parameters is crucial for optimizing material performance in electronic devices. researchgate.net

For radical polymerization processes, which are common for acrylonitrile-based monomers, several factors are key:

Initiator Concentration : The amount of initiator significantly impacts molecular weight. nih.govmdpi.com Generally, a higher initiator concentration leads to the simultaneous growth of more polymer chains, which results in a lower average molecular weight. nih.gov

Reaction Time : Both molecular weight and conversion yield tend to increase with longer reaction durations. nih.govmdpi.com

Temperature : Polymerization temperature affects reaction rates and can influence the molecular weight and structural regularity of the polymer chains. researchgate.net

Solvent : The choice of solvent can determine whether the polymerization occurs in a homogeneous or heterogeneous regime, affecting the reaction kinetics and the properties of the final polymer. researchgate.netresearchgate.net

In the context of electrochemical polymerization, the applied potential and scan rate are critical parameters. The polymerization of thiophene (B33073), for example, occurs at a specific potential, and the rate of polymer film growth can be controlled by adjusting this potential. winona.edudtic.mil

| Polymerization Parameter | General Influence on Macromolecular Properties | Primary Polymerization Method |

|---|---|---|

| Initiator Concentration | Higher concentration generally decreases molecular weight. nih.govmdpi.com | Radical Polymerization |

| Reaction Time | Longer time typically increases molecular weight and yield. nih.gov | Radical Polymerization |

| Temperature | Affects polymerization rate and can influence molecular weight and structural defects. researchgate.net | Radical / Solution Polymerization |

| Solvent Choice | Determines reaction medium (homogeneous/heterogeneous), affecting kinetics. researchgate.netresearchgate.net | Solution Polymerization |

| Applied Potential | Controls the rate of polymer deposition on the electrode. winona.edudtic.mil | Electrochemical Polymerization |

Functional Materials for Organic Electronics

The unique donor-acceptor structure inherent to polymers derived from this compound makes them highly suitable for a range of organic electronic devices. mdpi.com The combination of electron-donating dithienyl moieties and the electron-accepting acrylonitrile group facilitates efficient charge separation and transport, which are essential for device functionality. rsc.orgnih.gov

In the field of OPVs, donor-acceptor type conjugated polymers are essential components of the active layer in bulk heterojunction (BHJ) solar cells. mdpi.comchemrxiv.org The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be tuned by combining different donor and acceptor units, which is critical for maximizing the open-circuit voltage (Voc) of the device. tuni.fi The acrylonitrile group is a valuable component in designing non-fullerene acceptors (NFAs) that have shown great potential in boosting the power conversion efficiency (PCE) of organic solar cells. chemrxiv.orgchemrxiv.org Ternary solar cells, which incorporate a third component into the standard donor-acceptor blend, can further enhance performance by improving light absorption and optimizing the morphology of the active layer. chemrxiv.orgchemrxiv.org

| Device Type | Key Role of Thiophene-Acrylonitrile Type Polymers | Relevant Performance Metrics |

|---|---|---|

| Organic Photovoltaics (OPVs) | Serve as donor or acceptor materials in the active layer to facilitate exciton (B1674681) dissociation and charge transport. mdpi.comnih.gov | Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current (Jsc), Fill Factor (FF). chemrxiv.org |

Conjugated polymers based on thiophene derivatives are among the most studied materials for the semiconductor layer in OFETs. mdpi.comnih.gov Their excellent charge transport properties and chemical stability make them ideal candidates. The planarity of the polymer backbone, which is influenced by the monomer structure, promotes efficient π-π stacking in the solid state, leading to high charge carrier mobility. acs.org The incorporation of donor-acceptor segments can influence the charge transport characteristics, making these materials suitable for p-type (hole-transporting) or potentially n-type (electron-transporting) transistors. mdpi.commdpi.com

The optical properties of polymers derived from this compound are highly relevant for applications in OLEDs and photodetectors. mdpi.com The introduction of an acrylonitrile group can lead to materials with aggregation-induced emission (AIE) properties, where the material is highly fluorescent in the aggregated or solid state. researchgate.net This is highly desirable for OLEDs, as it mitigates efficiency losses due to aggregation-caused quenching. Donor-acceptor type fluorophores are used as emitters in OLEDs, with the emission color being tunable through molecular design. beilstein-journals.org For example, deep-blue emitting OLEDs have been fabricated using emitters containing benzonitrile functionalities. nih.gov The high charge mobility and strong absorption characteristics also make these materials suitable for use in photodetectors. mdpi.com

| Device Type | Key Role of Thiophene-Acrylonitrile Type Polymers | Relevant Performance Metrics |

|---|---|---|

| Organic Field-Effect Transistors (OFETs) | Act as the active semiconductor layer for charge transport. mdpi.comacs.org | Charge Carrier Mobility (µ), On/Off Current Ratio. mdpi.com |

| Organic Light-Emitting Diodes (OLEDs) | Function as the emissive layer, potentially exhibiting Aggregation-Induced Emission (AIE). researchgate.netbeilstein-journals.org | External Quantum Efficiency (EQE), Luminous Efficiency, CIE Coordinates. nih.gov |

| Photodetectors | Serve as the light-absorbing material to generate charge carriers. mdpi.com | Responsivity, Detectivity, Response Speed. |

Development of Redox-Active and Smart Materials

The incorporation of "this compound" and its derivatives into polymeric structures has paved the way for the development of advanced redox-active and smart materials. These materials can exhibit tunable electrochemical and optical properties, making them promising candidates for applications such as electrochromic devices, sensors, and energy storage systems. The presence of the electron-rich thiophene rings, coupled with the electron-withdrawing acrylonitrile group, imparts unique electronic characteristics to the resulting polymers, which are central to their redox and stimuli-responsive behaviors.

Research in this area has often focused on the electrochemical polymerization of monomers structurally similar to "this compound," yielding thin, electroactive polymer films. These films can undergo reversible oxidation and reduction (redox) processes, which are accompanied by distinct changes in their optical properties, a phenomenon known as electrochromism.

A notable example that illustrates the potential of this class of compounds is the study of a closely related derivative, Z-2,3-bis(4-(thiophen-3-yl)-phenyl)-acrylonitrile (Z-TPA). The electropolymerization of this monomer and its copolymerization with 3,4-ethylenedioxythiophene (EDOT) have been investigated in detail, providing valuable insights into the structure-property relationships of poly(di-thienyl acrylonitrile) systems. researchgate.net

The homopolymer of Z-TPA, denoted as P(Z-TPA), and its copolymer with EDOT, P(Z-TPA-co-EDOT), both demonstrate significant redox activity and electrochromic properties. researchgate.net Cyclic voltammetry studies of these polymer films reveal reversible oxidation and reduction peaks, indicating their electrochemical stability and ability to exist in multiple redox states.

The electrochemical and electrochromic properties of the copolymer film, P(Z-TPA-co-EDOT), are particularly noteworthy. The copolymer exhibits multicolor electrochromism, transitioning from claret red in its fully reduced state to a blue-green color in its fully oxidized state. researchgate.net This behavior is a hallmark of smart materials, where an electrical stimulus triggers a visible response.

The performance of these electrochromic materials can be quantified by several parameters, including switching time and coloration efficiency. Spectrochronoamperometry data for the P(Z-TPA-co-EDOT) copolymer film indicate fast switching times and high chromatic contrast, which are desirable characteristics for practical applications. researchgate.net An electrochromic device (ECD) fabricated using this copolymer demonstrated an optical contrast (ΔT%) of 21.1% at 645 nm with a response time of 0.41 seconds. researchgate.net Furthermore, the coloration efficiency (CE) of the device was calculated to be 154 cm²/C at the same wavelength. researchgate.net

The development of such redox-active and smart materials based on di-thienyl acrylonitrile derivatives highlights the potential of this chemical scaffold in advanced materials science. The ability to fine-tune the electrochemical and optical properties through copolymerization and molecular design opens up a wide range of possibilities for the creation of next-generation functional materials.

Interactive Data Tables

Table 1: Cyclic Voltammetry Data for Polymers based on a Di-thienyl Acrylonitrile Derivative

| Polymer Film | Redox Couples (V vs. Ag/AgCl) | Stability |

| PAI Films | 0.73–0.89 V (reversible oxidation) | Good electrochemical and electrochromic stability |

Data sourced from a study on poly(amide-imide) films with similar redox-active units, demonstrating typical potential ranges for such systems. researchgate.net

Table 2: Electrochromic Performance of a Copolymer Film (P(BTN-co-EDOT))

| Parameter | Value | Wavelength |

| Optical Contrast (ΔT%) | 21.1% | 645 nm |

| Response Time | 0.41 s | 645 nm |

| Coloration Efficiency (CE) | 154 cm²/C | 645 nm |

This table presents the performance metrics of an electrochromic device based on a copolymer of a di-thienyl acrylonitrile derivative and EDOT. researchgate.net

Potential Biological Activity and Mechanistic Investigations

Protein Kinase Inhibition and Receptor Binding Studies (e.g., VEGFR-2 Tyrosine Kinase)

Derivatives of 2,3-Di(2-thienyl)acrylonitrile have been identified as potent inhibitors of various protein kinases, with a particular selectivity for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. dntb.gov.uanih.govresearchgate.netnih.gov VEGFR-2 is a crucial transducer of signals that lead to angiogenesis, the formation of new blood vessels, which is a vital process for tumor growth and metastasis. nih.govnih.govwikipedia.org The inhibition of this receptor is a key therapeutic strategy in cancer treatment. nih.govnih.gov

Kinase profiling of several 3-aryl-2-(2-thienyl)acrylonitrile analogues revealed that they act as multi-kinase inhibitors. dntb.gov.uanih.govresearchgate.net Notably, two derivatives, referred to in studies as compounds 1b (Thio-Iva) and 1c (Thio-Dam), demonstrated a preferential activity against VEGFR-2 tyrosine kinase. dntb.gov.uanih.govresearchgate.netnih.gov Enzymatic kinase assays showed that Thio-Iva, in particular, had the most pronounced inhibitory effects on VEGFR-2. researchgate.net Further cellular-level investigations confirmed these findings, showing that both Thio-Iva and Thio-Dam inhibit the phosphorylation of VEGFR-2 in hepatoma cells. researchgate.net

Bioinformatic analyses, including molecular docking and dynamics calculations, have supported these experimental findings. dntb.gov.uaresearchgate.net These models suggest a potential binding mode for these compounds within the ATP-binding pocket of VEGFR-2, providing a structural basis for their inhibitory activity. nih.gov The calculated high affinities of these acrylonitrile (B1666552) derivatives for VEGFR-2 are consistent with their observed potent inhibitory effects. researchgate.net

| Compound | Target Kinase | Key Finding | Reference |

|---|---|---|---|

| 3-Aryl-2-(2-thienyl)acrylonitrile derivatives (e.g., 1b, 1c) | VEGFR-2 Tyrosine Kinase | Identified as multi-kinase inhibitors with preferential activity against VEGFR-2. | dntb.gov.uanih.govresearchgate.net |

| Thio-Iva (1b) | VEGFR-2 Tyrosine Kinase | Showed the most pronounced inhibitory effects in enzymatic kinase profiling. | researchgate.net |

| Thio-Iva (1b) and Thio-Dam (1c) | VEGFR-2 Phosphorylation | Confirmed to inhibit VEGFR-2 phosphorylation in Huh-7 and SNU-449 cancer cells. | researchgate.net |

Investigation of Molecular Mechanisms in Biological Systems (e.g., Apoptosis Induction)

The anticancer effects of this compound derivatives are linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. mdpi.com The mode of action for these compounds includes the induction of apoptotic caspase-3 activity. dntb.gov.uanih.govresearchgate.net Caspase-3 is a critical executioner caspase in the apoptotic pathway. Studies have shown that treatment with these derivatives leads to a significant, dose-dependent increase in caspase-3/7 activity in cancer cells. researchgate.netmdpi.com

In addition to caspase activation, the apoptotic mechanism involves a mitochondria-driven pathway. dntb.gov.ua This is characterized by an increase in cytosolic reactive oxygen species (ROS) and a corresponding cleavage of Poly (ADP-ribose) polymerase (PARP). dntb.gov.ua The acrylonitrile moiety itself has been associated with the promotion of ROS formation, which can lead to endoplasmic reticulum stress and subsequent apoptosis. nih.gov The induction of apoptosis by these thienyl-acrylonitrile derivatives has been confirmed to be a specific effect, as no significant unspecific cytotoxicity was observed in lactate dehydrogenase (LDH) release assays. dntb.gov.uanih.govresearchgate.net

| Molecular Event | Observation | Significance | Reference |

|---|---|---|---|

| Caspase-3/7 Activation | Dose-dependent increase in activity after treatment. | Indicates activation of the execution phase of apoptosis. | researchgate.netmdpi.com |

| Reactive Oxygen Species (ROS) | Increased cytosolic levels observed. | Suggests involvement of mitochondria-driven apoptosis and oxidative stress. | dntb.gov.ua |

| PARP Cleavage | Observed alongside ROS increase. | A hallmark of apoptosis, confirming the programmed cell death pathway. | dntb.gov.ua |

| Anti-angiogenic Effects | Inhibition of capillary tube formation of endothelial cells. | Points to an additional mechanism of action beyond direct cytotoxicity. | dntb.gov.ua |

Structure-Activity Relationships for Potential Bioactive Analogues

The biological activity of 3-aryl-2-(2-thienyl)acrylonitrile compounds is highly dependent on their chemical structure, particularly the substituents on the aryl ring. nih.govresearchgate.net Structure-activity relationship (SAR) studies have provided insight into the features crucial for their potent antineoplastic and kinase inhibitory effects.

A key finding is the critical role of a hydroxy group on the aryl substituent. dntb.gov.uanih.gov For instance, the compound 1c , which features a 3-hydroxy-4-methoxyphenyl group, was identified as a particularly potent inhibitor of hepatoma cell proliferation, with activity greater than the reference kinase inhibitor sorafenib. nih.gov Molecular modeling studies support this, indicating that the hydroxy group of compound 1c may be crucial for its distinct and potent inhibitory activity against VEGFR-2. dntb.gov.uaresearchgate.net

Conversely, modifications that remove or block this hydroxy group can lead to a significant loss of activity. nih.gov The etherification of the hydroxy group with moieties such as 2-methoxyethyl or 3-morpholinopropyl resulted in compounds that were virtually inactive in terms of anti-proliferative effects. nih.gov Similarly, replacing the 3-hydroxy group with a chlorophenyl substituent also yielded an inactive compound. nih.gov This suggests that the hydrogen-bonding capability of the hydroxyl group is likely essential for the compound's interaction with its biological target. While replacing the hydroxy group with smaller substituents like methyl or fluorine still produced active compounds, they did not reach the potency of the hydroxylated analogue. nih.gov

| Compound Analogue | Key Structural Feature | Observed Biological Activity | Reference |

|---|---|---|---|

| 1c (Thio-Dam) | 3-hydroxy-4-methoxyphenyl group | Highly potent inhibitor of hepatoma cell proliferation and VEGFR-2. | dntb.gov.uanih.gov |

| 1a | 4-methoxyphenyl group (lacks 3-hydroxy) | Active, but less so than 1c; potentially a prodrug of 1c. | nih.govmdpi.com |

| 1g, 1h, 1n | Etherification of the hydroxy group | Virtually inactive anti-proliferative activity. | nih.gov |

| 1f | Chlorophenyl substituent | Inactive. | nih.gov |

Comprehensive Structure Property Relationships of 2,3 Di 2 Thienyl Acrylonitrile

Influence of Thiophene (B33073) Substitution and Linkage on Conjugation

The electronic properties and degree of conjugation in molecules based on the 2,3-di(2-thienyl)acrylonitrile framework are profoundly influenced by the nature of substitutions on the thiophene rings and the specific way these rings are linked to the core structure. The number of thiophene units, their connectivity, and the presence of various substituent groups collectively determine the extent of π-electron delocalization, which in turn governs the material's optical and electronic characteristics. mdpi.com

Increasing the number of thiophene rings within a conjugated system generally leads to an enhanced delocalization of π-electrons. mdpi.com This extension of the conjugated path results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utm.my Consequently, this leads to a bathochromic (red) shift in the material's absorption spectrum, allowing it to absorb light at longer wavelengths. mdpi.com For instance, studies on oligomers and polymers containing multiple thiophene units have shown that longer conjugated systems exhibit enhanced light-harvesting capabilities. mdpi.com

The linkage position on the thiophene ring is also a critical factor. Thiophene can be linked through its C2 (α) or C3 (β) positions. Linkage through the α-positions generally results in a more planar and rigid backbone structure, which facilitates more effective π-orbital overlap and, therefore, more extensive conjugation. In contrast, β-linkages can introduce steric hindrance, leading to a more twisted conformation that disrupts the π-conjugation. This disruption typically results in a blue-shift of the optical absorption and a wider band gap. Studies on various thieno[3,2-b]thiophene (B52689) and thieno[2,3-b]thiophene (B1266192) isomers have demonstrated that the mode of fusion and linkage significantly impacts the electronic structure. researchgate.net Cross-conjugation, as seen in thieno[2,3-b]thiophene, can lead to a moderate blue-shift in absorption compared to the more linear conjugation in thieno[3,2-b]thiophene. researchgate.net

Furthermore, the introduction of electron-donating or electron-withdrawing substituents onto the thiophene rings provides another layer of control over the electronic properties. Electron-donating groups, such as alkyl or alkoxy chains, can raise the HOMO energy level, while electron-withdrawing groups can lower the LUMO level. This tuning of frontier orbital energies is a fundamental strategy in designing materials for specific electronic applications. researchgate.net The electronic properties of substituted rings are affected in accordance with their aromaticity; substitution with electron-donating groups tends to decrease the ionization potential. researchgate.net

| Structural Modification | Effect on Conjugation | Impact on Electronic Properties |

| Increased number of thiophene units | Enhanced π-electron delocalization | Red-shift in absorption, narrower HOMO-LUMO gap. mdpi.comutm.my |

| α-Linkage of thiophene rings | More planar backbone, better π-orbital overlap | More extensive conjugation, red-shifted absorption. researchgate.net |

| β-Linkage of thiophene rings | Twisted backbone due to steric hindrance | Disrupted conjugation, blue-shifted absorption. researchgate.net |

| Electron-donating substituents | Increased electron density in the π-system | Raised HOMO energy level, decreased ionization potential. researchgate.netresearchgate.net |

| Electron-withdrawing substituents | Decreased electron density in the π-system | Lowered LUMO energy level. researchgate.net |

Impact of Stereoisomerism (E/Z) on Electronic and Molecular Properties

Stereoisomerism, specifically the E/Z configuration around the carbon-carbon double bond of the acrylonitrile (B1666552) moiety, has a significant impact on the molecular geometry and, consequently, the electronic and photophysical properties of this compound derivatives. The E (entgegen) and Z (zusammen) isomers represent different spatial arrangements of the substituent groups, which dictates how the molecule packs in the solid state and influences its intramolecular and intermolecular interactions. nih.govnih.gov

The different geometries of E and Z isomers lead to distinct electronic properties. The spatial arrangement of the electron-donating thienyl groups and the electron-withdrawing nitrile group can alter the molecular dipole moment and the distribution of the frontier molecular orbitals (HOMO and LUMO). These differences manifest in their photophysical properties, such as absorption and emission spectra. The crystal structures and charge carrier mobility are highly sensitive to stereoisomerism. nih.gov In some diketopyrrolopyrrole (DPP) derivatives, for instance, the meso-stereoisomer exhibits higher carrier mobility and a greater tendency to crystallize compared to its enantiomeric counterparts, which can act as impurities and disrupt ordered molecular packing. nih.govresearchgate.net

X-ray diffraction studies of related (E)-3-aryl-2-(thienyl)acrylonitriles reveal that the specific isomerism dictates the crystal packing motif. researchgate.net Molecules can arrange into structures ranging from isolated units to simple hydrogen-bonded chains or more complex sheets, directly influencing the material's bulk properties. researchgate.net The choice of isomer can therefore be a critical factor in controlling the solid-state morphology and achieving desired performance in electronic devices. researchgate.net

| Property | E-Isomer | Z-Isomer |

| Thermodynamic Stability | Often less stable. unimi.it | Often more stable due to specific intramolecular interactions and reduced steric clash. unimi.it |

| Synthesis | Can be formed exclusively or as part of an E/Z mixture depending on reactants. mdpi.com | Can be the thermodynamically favored product. unimi.it |

| Molecular Packing | Leads to specific crystal packing arrangements (e.g., simple chains). researchgate.net | Can lead to different, potentially more compact, packing motifs. |

| Electronic Properties | Distinct absorption/emission spectra and charge mobility compared to the Z-isomer. nih.gov | Distinct absorption/emission spectra and charge mobility compared to the E-isomer. nih.gov |

Rational Design Principles for Tailored Functional Materials

The rational design of functional materials based on the this compound scaffold involves a systematic approach to molecular engineering, where specific structural modifications are made to achieve desired electronic, optical, and physical properties. nih.gov This process relies on a deep understanding of structure-property relationships to create materials suitable for applications such as organic electronics and nonlinear optics. mdpi.comsci-hub.se

A primary design principle is the donor-acceptor (D-A) approach. In the this compound structure, the two electron-rich thiophene rings act as donor units, while the electron-deficient acrylonitrile group serves as an acceptor. This intramolecular charge-transfer character is key to its optical and electronic properties. The strength of the donor and acceptor components can be fine-tuned through chemical modification. For example, attaching stronger electron-donating groups to the thiophene rings or replacing the nitrile with a more powerful electron-withdrawing group can enhance the charge-transfer character, narrow the HOMO-LUMO gap, and shift the absorption to longer wavelengths. sci-hub.seunito.it

Another key principle is the control of π-conjugation length and planarity. As discussed previously, extending the conjugated system by adding more thiophene or other aromatic units can effectively tune the band gap. mdpi.com Maintaining a planar molecular geometry is crucial for maximizing π-orbital overlap, which enhances charge carrier mobility. mdpi.com This can be achieved by selecting appropriate linkage strategies and minimizing steric hindrance between adjacent units. Fusing thiophene rings, for example, creates a more rigid and planar structure, which is beneficial for charge transport. mdpi.com

The introduction of solubilizing side chains, such as alkyl or alkoxy groups, is a practical design consideration, particularly for solution-processable materials. These chains improve solubility in common organic solvents without significantly altering the electronic properties of the conjugated core, although very bulky chains can sometimes influence molecular packing. researchgate.net

Finally, controlling stereoisomerism is an emerging design principle. As the E and Z isomers can have different packing behaviors and electronic properties, selectively synthesizing one isomer over the other is a powerful tool for controlling the morphology and performance of thin films. researchgate.netresearchgate.net This highlights the importance of not only the 2D chemical structure but also the 3D molecular architecture in material design. nih.gov

| Design Principle | Objective | Molecular Strategy | Expected Outcome |

| Donor-Acceptor (D-A) Tuning | Control charge-transfer character and band gap | Modify donor/acceptor strength with substituents. sci-hub.se | Tunable absorption spectra, optimized frontier orbital energies. unito.it |

| Conjugation Pathway Engineering | Modulate band gap and charge transport | Extend π-system, ensure planar geometry, use fused rings. mdpi.commdpi.com | Red-shifted absorption, enhanced charge mobility. |

| Solubility Enhancement | Improve processability | Attach flexible alkyl/alkoxy side chains. researchgate.net | Good solubility for solution-based fabrication techniques. |

| Stereochemical Control | Control solid-state packing and morphology | Stereoselective synthesis of E or Z isomers. researchgate.netresearchgate.net | Optimized thin-film morphology, improved device performance. nih.gov |

Correlation Between Molecular Features and Macroscopic Performance

The macroscopic performance of materials derived from this compound is a direct consequence of its molecular-level features. The translation from molecular structure to bulk properties and, ultimately, to device performance is governed by a complex interplay of electronic structure, molecular geometry, and intermolecular organization.